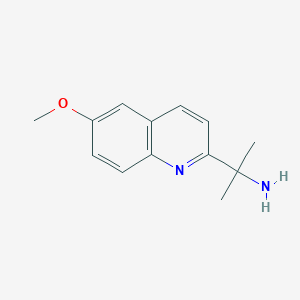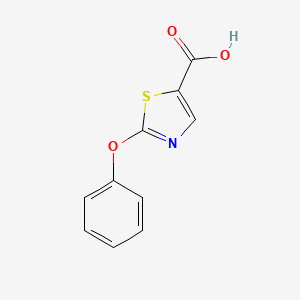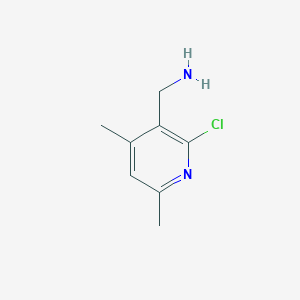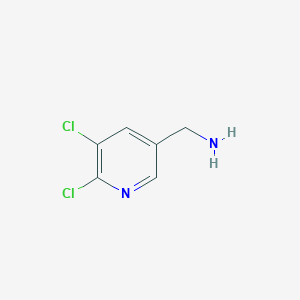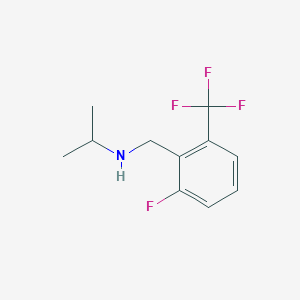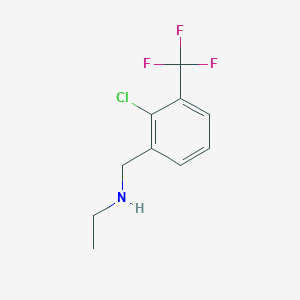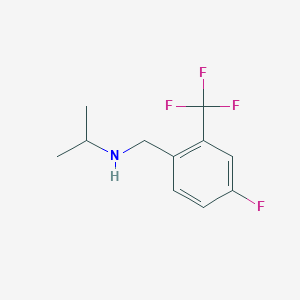
N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine is an organic compound characterized by the presence of a fluorine atom and a trifluoromethyl group attached to a benzyl ring, which is further connected to a propan-2-amine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-(trifluoromethyl)benzyl bromide.
Nucleophilic Substitution: The bromide is subjected to nucleophilic substitution with propan-2-amine under basic conditions, often using a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reaction Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反应分析
Types of Reactions
N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions often involve the use of Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce secondary amines.
科学研究应用
N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorine-containing pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and receptor binding due to its unique structural features.
Industry: The compound is used in the production of agrochemicals and materials with specific properties, such as increased stability and bioavailability.
作用机制
The mechanism of action of N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
- 4-Fluoro-2-(trifluoromethyl)benzyl bromide
- N-(4-Fluoro-2-(trifluoromethyl)benzyl)ethan-1-amine
- N-(4-Fluoro-2-(trifluoromethyl)benzyl)methanamine
Uniqueness
N-(4-Fluoro-2-(trifluoromethyl)benzyl)propan-2-amine is unique due to its specific combination of a fluorine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
N-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F4N/c1-7(2)16-6-8-3-4-9(12)5-10(8)11(13,14)15/h3-5,7,16H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVVPRLAPIYANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
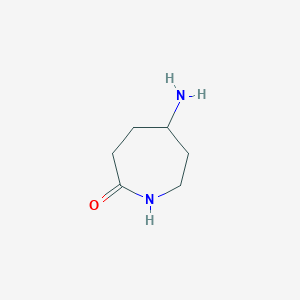
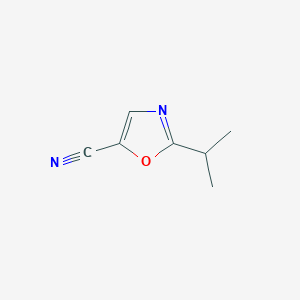
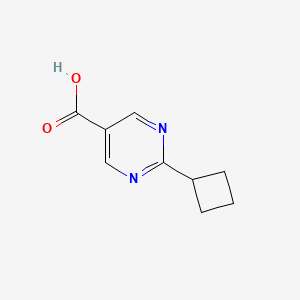
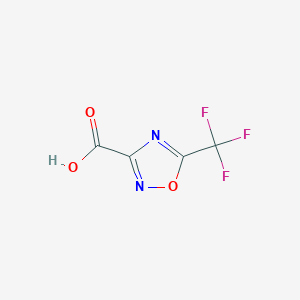
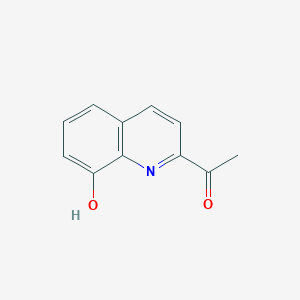
![1-Benzyl-[1,4]diazepan-6-ol](/img/structure/B7901836.png)

![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecane](/img/structure/B7901853.png)
